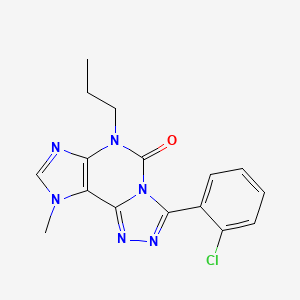
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-1,2,4-三唑并[3,4-i]嘌呤-5-酮,6,9-二氢-3-(2-氯苯基)-9-甲基-6-丙基-: 是一种复杂的、属于三唑并嘧啶类的有机化合物。该化合物以其独特的结构为特征,其中包括一个与嘌呤部分融合的三唑环。
准备方法
合成路线和反应条件
5H-1,2,4-三唑并[3,4-i]嘌呤-5-酮,6,9-二氢-3-(2-氯苯基)-9-甲基-6-丙基-的合成通常涉及多步有机反应。一种常见的合成路线包括:
三唑环的形成: 三唑环可以通过在酸性或碱性条件下,对合适的先驱体(如肼衍生物和腈)进行环化来合成。
与嘌呤部分融合: 然后,三唑环通过一系列缩合反应与嘌呤衍生物融合,通常涉及使用催化剂和特定的反应条件以确保正确的方向和键合。
官能团的引入: 氯苯基、甲基和丙基通过取代反应引入,其中在强碱或酸的存在下使用适当的试剂(如氯苯、碘甲烷和溴丙烷)。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器、自动化合成和优化反应条件是提高产率和纯度的常见做法。此外,还采用重结晶、色谱法和蒸馏等提纯技术来获得最终产品。
化学反应分析
反应类型
氧化: 该化合物可以在甲基和丙基上发生氧化反应,导致形成相应的醇、醛或羧酸。
还原: 还原反应可以针对三唑或嘌呤环,可能导致形成二氢或四氢衍生物。
取代: 氯苯基可以参与亲核取代反应,其中氯原子被其他亲核试剂(如胺、硫醇或醇盐)取代。
常用试剂和条件
氧化: 在酸性或碱性条件下使用高锰酸钾、三氧化铬或过氧化氢等试剂。
还原: 使用硼氢化钠、氢化铝锂或使用钯或铂催化剂的催化加氢等试剂。
取代: 在强碱(如氢氧化钠或叔丁醇钾)存在下使用氨、伯胺或仲胺、硫醇或醇盐等亲核试剂。
主要产物
氧化: 形成醇、醛或羧酸。
还原: 形成二氢或四氢衍生物。
取代: 形成各种官能团取代氯原子的取代衍生物。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建块。其独特的结构允许探索各种化学反应和机理,使其成为有机合成和药物化学中宝贵的工具。
生物
在生物学研究中,研究了该化合物与生物大分子(如蛋白质和核酸)的潜在相互作用。它可以在生物化学分析中用作探针或配体,以研究酶活性、受体结合或细胞通路。
医学
该化合物的结构特征表明可能具有药理活性。可以研究其作为抗病毒、抗癌或抗菌剂的潜力。临床前研究可能集中于其在各种疾病模型中的疗效、毒性和作用机制。
工业
在工业领域,由于其独特的化学性质,该化合物可能在开发新材料(如聚合物或涂层)方面得到应用。它也可用于配制特种化学品或作为生产其他有价值化合物的中间体。
作用机制
5H-1,2,4-三唑并[3,4-i]嘌呤-5-酮,6,9-二氢-3-(2-氯苯基)-9-甲基-6-丙基-的作用机制很可能是通过与特定分子靶标(如酶、受体或核酸)的相互作用。该化合物的结构使其能够适合活性位点或结合口袋,在那里它可以调节靶分子的活性。这种调节可能是通过抑制、激活或改变靶标的功能来实现的,从而导致各种生物学效应。
相似化合物的比较
类似化合物
5H-1,2,4-三唑并[3,4-i]嘌呤-5-酮,6,9-二氢-3-(2-氯苯基)-9-甲基-6-乙基-: 类似结构,但具有乙基而不是丙基。
5H-1,2,4-三唑并[3,4-i]嘌呤-5-酮,6,9-二氢-3-(2-氯苯基)-9-甲基-6-丁基-: 类似结构,但具有丁基而不是丙基。
5H-1,2,4-三唑并[3,4-i]嘌呤-5-酮,6,9-二氢-3-(2-氯苯基)-9-甲基-6-异丙基-: 类似结构,但具有异丙基而不是丙基。
独特性
5H-1,2,4-三唑并[3,4-i]嘌呤-5-酮,6,9-二氢-3-(2-氯苯基)-9-甲基-6-丙基-的独特性在于其官能团的特定组合以及由此产生的化学性质。丙基的存在以及氯苯基和甲基可能赋予其与类似物相比不同的反应性、结合亲和力和生物活性。
属性
CAS 编号 |
135445-81-7 |
|---|---|
分子式 |
C16H15ClN6O |
分子量 |
342.78 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H15ClN6O/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)16(22)24)10-6-4-5-7-11(10)17/h4-7,9H,3,8H2,1-2H3 |
InChI 键 |
SFSZOZRCNBNBGL-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4Cl)N(C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


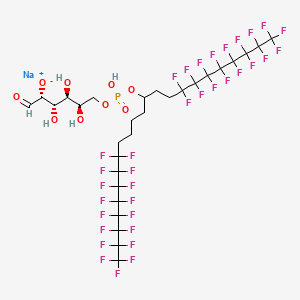
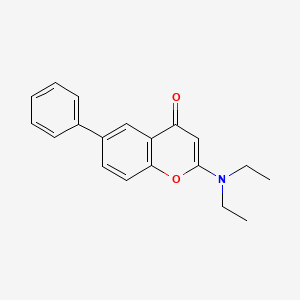

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
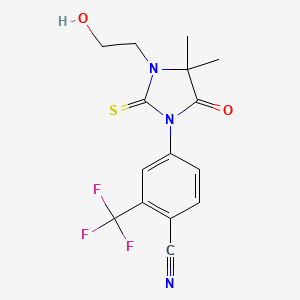
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
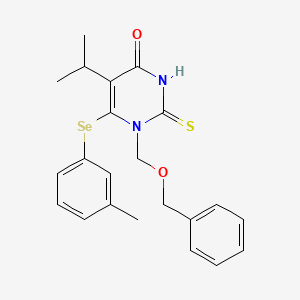
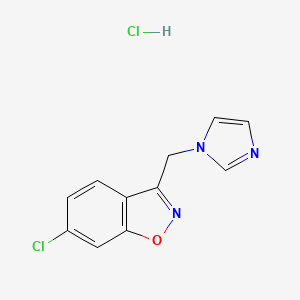
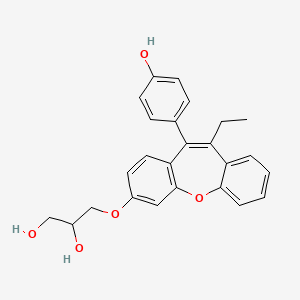
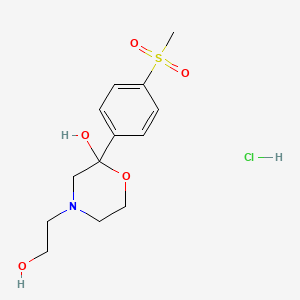
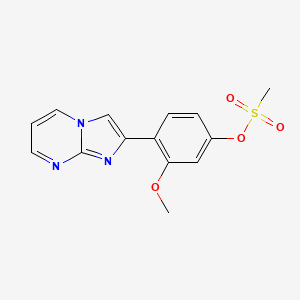
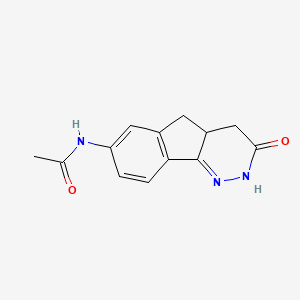
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)
